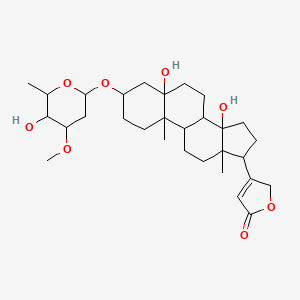

Periplocymarin

Description

Properties

IUPAC Name |

3-[5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWQBDJPMXRDOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-44-3 | |

| Record name | Vanderosid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Isolation of Periplocymarin

Botanical Sources of Periplocymarin (B150456)

Periploca sepium and Periploca graeca as Primary Sources

The primary botanical sources of this compound are plants belonging to the genus Periploca, with Periploca sepium and Periploca graeca being the most notable. These species are part of the Apocynaceae family. Periploca sepium, in particular, is a well-known medicinal plant in traditional Chinese medicine. The root bark of P. sepium, known as "Cortex Periplocae," is recognized for its therapeutic properties. nih.gov

Periploca graeca, commonly known as the silkvine, is another significant source of this compound. wikipedia.org It is a deciduous climbing plant native to southern Europe and the Middle East. wikipedia.orgcam.ac.uk Both of these plants produce a milky sap when their stems are damaged, a characteristic feature of the milkweed family to which they belong. cam.ac.uktreesandshrubsonline.org

Other Plant Species Yielding this compound (e.g., Castilloa elastica)

While the Periploca genus is the principal source, this compound has also been identified in other plant species. One such example is Castilloa elastica, a tree native to tropical regions of Mexico, Central America, and northwestern South America. This plant is historically known for its latex, which was a source of rubber. The presence of this compound in Castilloa elastica highlights the distribution of this cardiac glycoside beyond the Periploca genus.

Traditional Ethnomedicinal Applications of this compound-Containing Plants (e.g., Cortex Periplocae)

The root bark of Periploca sepium, or Cortex Periplocae, has a long history of use in traditional Chinese medicine. nih.gov It has been traditionally employed for the treatment of conditions such as rheumatoid arthritis. nih.govnih.gov Additionally, traditional uses include strengthening bones and tendons. nih.gov Some traditional medicinal liquors containing Cortex Periplocae are noted for their anti-rheumatic effects. nih.govresearchgate.net Beyond its use for autoimmune conditions, extracts of Cortex Periplocae have been applied in the treatment of chronic congestive heart failure. nih.govresearchgate.net

The ethnomedicinal use of these plants has often guided scientific research, with studies investigating the pharmacological basis for their traditional applications. frontiersin.org

Methodologies for Extraction and Purification of this compound from Natural Matrices

The isolation of this compound from plant materials involves several established extraction and purification techniques. The choice of method depends on the nature of the plant material and the desired purity of the final compound. nih.gov

Commonly, the process begins with the extraction of the plant material using a suitable solvent. adenuniv.com The polarity of the solvent is a critical factor, and solvents like ethanol are often preferred. adenuniv.complantarchives.org Various extraction techniques can be employed, including:

Maceration: Soaking the plant material in a solvent. nih.gov

Percolation: Passing a solvent through the plant material. ijbsac.org

Soxhlet extraction: A continuous extraction method using a specialized apparatus. nih.govnih.gov

Following the initial extraction, the crude extract, which contains a mixture of compounds, undergoes further separation and purification. Chromatographic techniques are essential in this stage. Column chromatography is a widely used method for separating the components of the crude extract. ijbsac.org Other techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are also utilized for the isolation and purification of specific compounds like this compound. nih.gov

Enzymatic Hydrolysis-Based Isolation Techniques

Enzymatic hydrolysis can be a strategic step in the isolation of certain natural products. This technique utilizes enzymes to break down complex molecules into simpler ones. nih.gov In the context of cardiac glycosides, enzymatic hydrolysis can be employed to selectively cleave sugar moieties from the aglycone core. This process can be beneficial for modifying the structure of the glycoside or for isolating the core steroid structure.

While the search results provide general information on enzymatic hydrolysis for other compounds, such as the hydrolysis of lignocellulosic biomass and resorcylic acid lactones, the specific application of enzymatic hydrolysis for the direct isolation of this compound from its natural plant sources requires further targeted research. nih.govnih.gov However, the principle of using enzymes to modify and isolate glycosides is a recognized biochemical method.

Chemical Classification and Structural Features of Periplocymarin

Classification as a Cardenolide Cardiac Glycoside

Periplocymarin (B150456) is chemically classified as a cardenolide cardiac glycoside nih.govchemfaces.com. This classification stems from its fundamental molecular structure, which is composed of three main parts: a steroid nucleus (the aglycone), a sugar moiety, and an unsaturated five-membered lactone ring nih.gov.

Cardiac Glycosides : This is a broad class of organic compounds known for their effect on the heart's contractile force frontiersin.org. They are characterized by a steroid core linked to at least one sugar molecule (a glycosidic bond) nih.gov. The aglycone, or non-sugar portion, is the steroid base responsible for the fundamental pharmacological activity nuph.edu.ua.

Cardenolides : Within the cardiac glycoside family, compounds are further divided based on the type of lactone ring attached to the steroid core at the C-17 position. Cardenolides are distinguished by the presence of a five-membered α,β-unsaturated lactone ring (a butenolide) nuph.edu.ua. This feature is a defining characteristic of this compound and its relatives nih.gov.

This compound is considered a secondary glycoside, as it is derived from the hydrolysis of a glucose molecule from its parent compound, periplocin (B192072) nih.gov.

Distinctive Structural Elements and their Academic Significance

The specific arrangement of atoms and functional groups in this compound's structure is crucial to its chemical identity and is a key focus of academic research. Its molecular formula is C₃₀H₄₆O₈ nih.govchemfaces.com.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₄₆O₈ | nih.govchemfaces.com |

| Molecular Weight | 534.69 g/mol | chemrct.comchemfaces.com |

| CAS Number | 32476-67-8 | nih.gov |

| Structural Element | Description | Academic Significance |

|---|---|---|

| Aglycone (Genin) | The steroid core, known as periplogenin (B192074), which is the basic unit of this compound nih.gov. It features hydroxyl (-OH) groups at positions C-5 and C-14, and methyl (-CH₃) groups at C-10 and C-13 nih.govnuph.edu.ua. | The specific stereochemistry of the steroid rings (cis-fused A/B and C/D rings) creates a characteristic U-shape. This conformation is pivotal for its interaction with biological targets like the Na+/K+-ATPase enzyme, a central topic in pharmacological studies nih.gov. |

| Sugar Moiety | A single deoxy sugar, specifically a methoxy- and hydroxy-substituted oxane, is attached to the C-3 position of the steroid core via a glycosidic bond nih.gov. | While the sugar itself is not considered pharmacologically active, its presence and structure significantly influence the compound's properties, including solubility and pharmacokinetic behavior nih.govnuph.edu.ua. The study of how different sugar moieties affect the activity of the aglycone is an important area of medicinal chemistry research nih.gov. |

| Lactone Ring | A five-membered, unsaturated butenolide ring is attached to the C-17 position of the steroid nucleus nuph.edu.ua. | This feature is the defining characteristic of the cardenolide class. The lactone ring is essential for the molecule's binding affinity to its targets and is a critical component for its biological activity, making it a focal point in structure-activity relationship studies nih.gov. |

The unique combination of the periplogenin core, the specific deoxy sugar, and the butenolide ring makes this compound a compound of academic interest, particularly in the fields of phytochemistry and the development of new chemical entities nih.govnih.gov. Molecular docking studies have been employed to understand how these structural features facilitate its interaction with protein targets, such as the alpha-1 subunit of Na+/K+-ATPase frontiersin.org. Research into modifying these structural elements continues to be an active area of investigation to understand their impact on the molecule's function chemfaces.com.

Biosynthesis and Metabolic Precursors of Periplocymarin

Elucidation of Biosynthetic Pathways

The general biosynthetic pathways for cardiac glycosides (CGs) have been partially elucidated through studies utilizing radiolabeled precursors. These investigations have identified various enzymes crucial for pregnane (B1235032) and cardenolide metabolism, including 3β-hydroxysteroid dehydrogenase and progesterone (B1679170) 5β-reductase. researchgate.net The presence of specific C21 steroidal glycosides, such as compound 117, in Periploca graeca suggests the involvement of a pregnane pathway in the biosynthesis of cardenolides within Periploca sepium. mdpi.com While a complete, detailed biosynthetic pathway specifically for Periplocymarin (B150456) is not extensively documented in the literature, its classification as a cardiac glycoside and its isolation from Periploca species indicate its synthesis occurs through these established steroidal metabolic routes. medchemexpress.comnih.gov

Identification of Periplocin (B192072) as a Precursor to this compound

A key finding in the biosynthesis of this compound is the consistent identification of Periplocin as its direct precursor. Periplocin is recognized as one of the primary active constituents isolated from cortex periplocae, which is the dried root of Periploca sepium. researchgate.netresearchgate.netresearchgate.netnih.govspandidos-publications.comwikipedia.orgspandidos-publications.com Research indicates that Periplocin undergoes a specific chemical transformation, involving hydrolysis and deglycosylation, to yield this compound. researchgate.netresearchgate.netresearchgate.netnih.govspandidos-publications.comspandidos-publications.com This precursor-product relationship was established early in the study of these compounds, with Stoll and co-workers demonstrating in 1939 that the enzymatic hydrolysis of Periplocin, facilitated by strophanthobiase, resulted in the production of this compound. mdpi.com Notably, this compound has been observed to exhibit a more potent cardiotonic effect compared to its precursor, Periplocin. researchgate.netresearchgate.net

Enzymatic Conversions Involved in this compound Biogenesis (e.g., Deglycosylation)

The primary enzymatic conversion central to this compound biogenesis is the hydrolysis and deglycosylation of Periplocin. researchgate.netresearchgate.netresearchgate.netnih.govspandidos-publications.comspandidos-publications.compaper.edu.cn This process involves the removal of sugar moieties from the Periplocin molecule. The enzyme strophanthobiase has been specifically implicated in catalyzing this hydrolytic step, leading to the formation of this compound from Periplocin. mdpi.com this compound is characterized as a monosaccharide cardiac glycoside, which is consistent with the deglycosylation of a more complex glycoside like Periplocin during its biogenesis. nih.gov

Compound Names and PubChem CIDs

Mechanisms of Action of Periplocymarin at the Cellular and Molecular Level

Modulation of Ion Channels and Transporters

The primary molecular target of Periplocymarin (B150456) and other cardiac glycosides is the Na+/K+-ATPase pump, an enzyme crucial for maintaining electrochemical gradients across the cell membrane. mdpi.comwikipedia.org Inhibition of this pump sets off a cascade of events that alter intracellular ion concentrations, with significant consequences for cellular function, particularly in cardiomyocytes.

This compound acts as an inhibitor of the Na+/K+-ATPase enzyme. nih.govresearchgate.net This enzyme is an integral plasma membrane protein that actively transports three sodium ions out of the cell and two potassium ions into the cell, a process powered by the hydrolysis of ATP. wikipedia.orgnih.gov This pumping action is fundamental for establishing and maintaining the high extracellular sodium and high intracellular potassium concentrations characteristic of most animal cells. wikipedia.org

The inhibition of Na+/K+-ATPase by cardiac glycosides like this compound disrupts this vital ion exchange. mdpi.com The binding of these compounds to the enzyme, specifically to the α-subunit, hinders its catalytic activity. mdpi.com This interaction prevents the conformational changes necessary for ion translocation, leading to a reduction in the pumping rate. Research has shown that various cardiac glycosides can modulate cardiac contractile activity by inhibiting this enzyme. mdpi.com

The inhibition of the Na+/K+-ATPase by this compound directly leads to a disruption of intracellular ion homeostasis. ebi.ac.uk With the primary mechanism for sodium extrusion impaired, the intracellular concentration of sodium ions begins to rise. mdpi.com This elevation of intracellular sodium alters the electrochemical gradient across the cell membrane.

This change in the sodium gradient has a significant secondary effect on the function of other ion transporters, most notably the sodium-calcium exchanger (NCX). The NCX normally utilizes the strong electrochemical gradient of sodium (low intracellular concentration) to extrude calcium from the cell. However, as the intracellular sodium concentration increases due to Na+/K+-ATPase inhibition, the driving force for this extrusion is diminished. wikipedia.org Consequently, less calcium is removed from the cell, leading to an increase in the intracellular calcium concentration.

The most significant consequence of Na+/K+-ATPase inhibition by this compound in heart muscle cells (cardiomyocytes) is the alteration of intracellular calcium dynamics. nih.govnih.govbiorxiv.org The rise in intracellular sodium concentration, as described above, reduces the efficiency of the sodium-calcium exchanger, causing an accumulation of calcium within the cardiomyocyte. wikipedia.org

Studies on isolated neonatal rat ventricular myocytes (NRVMs) have demonstrated that this compound transiently increases the intracellular Ca2+ concentration. nih.govresearchgate.net This effect was observed to be dependent on the presence of extracellular calcium, suggesting that this compound enhances Ca2+ influx rather than promoting its release from intracellular stores like the sarcoplasmic reticulum. nih.govresearchgate.net This influx of calcium is a critical process for myocardial contraction. nih.gov The elevated intracellular calcium levels lead to increased calcium uptake into the sarcoplasmic reticulum, resulting in a greater release of calcium during subsequent action potentials. This ultimately enhances the force of myocardial contraction, which is the basis of the cardiotonic effect of cardiac glycosides. nih.gov

| Ion Transporter | Effect of this compound | Consequence |

| Na+/K+-ATPase | Inhibition | Increased intracellular Na+ |

| Na+/Ca2+ Exchanger | Reduced activity | Increased intracellular Ca2+ |

Regulation of Cell Proliferation and Programmed Cell Death Pathways

Beyond its effects on ion transport, this compound has been shown to influence fundamental cellular processes such as proliferation and apoptosis, making it a subject of interest in cancer research.

This compound has been demonstrated to induce apoptosis, or programmed cell death, in several types of cancer cells. frontiersin.orgnih.govnih.gov Studies have shown its effectiveness in inhibiting the proliferation of colorectal cancer (CRC) cells in a dose-dependent manner. frontiersin.orgnih.govresearchgate.net

The mechanism of apoptosis induction by this compound involves the modulation of key regulatory proteins. In CRC cell lines such as HCT 116 and RKO, treatment with this compound led to an increased expression of pro-apoptotic proteins like Bax, cleaved caspase-3, and cleaved caspase-9. nih.govresearchgate.net Simultaneously, it caused a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and survivin. nih.govresearchgate.net This shift in the balance of pro- and anti-apoptotic factors ultimately triggers the apoptotic cascade. The induction of apoptosis has been confirmed through methods like flow cytometry and TUNEL staining. nih.govresearchgate.net

| Cell Line | Effect of this compound | Key Molecular Changes |

| HCT 116 (Colorectal Cancer) | Induction of apoptosis, Inhibition of proliferation | Increased Bax, cleaved caspase-3, cleaved caspase-9; Decreased Bcl-2, survivin. nih.govresearchgate.net |

| RKO (Colorectal Cancer) | Induction of apoptosis, Inhibition of proliferation | Increased Bax, cleaved caspase-3, cleaved caspase-9; Decreased Bcl-2, survivin. nih.govresearchgate.net |

| SW480 (Colorectal Cancer) | Inhibition of proliferation | Not specified in detail in the provided context. researchgate.net |

| HT-29 (Colorectal Cancer) | Inhibition of proliferation | Not specified in detail in the provided context. researchgate.net |

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by causing cell cycle arrest. frontiersin.org Specifically, it has been shown to arrest colorectal cancer cells in the G0/G1 phase of the cell cycle. frontiersin.orgnih.govresearchgate.net The cell cycle is a tightly regulated process that governs cell division, and its disruption is a hallmark of cancer. frontiersin.org

The arrest in the G0/G1 phase is mediated by the modulation of cell cycle regulatory proteins. biomolther.orgchinacdc.cn Research has shown that this compound treatment in HCT 116 and RKO cells leads to a dose-dependent increase in the expression of p21, a protein that acts as a negative regulator of the G1/S transition. frontiersin.orgnih.gov Concurrently, the expression of Cyclin D1, a protein that promotes progression through the G1 phase, is decreased. frontiersin.orgnih.gov By upregulating an inhibitor (p21) and downregulating a promoter (Cyclin D1) of the G1 phase, this compound effectively prevents cancer cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation. frontiersin.org

Interplay between Apoptosis and Autophagy in Cellular Responses

This compound (PPM) has been shown to simultaneously trigger both apoptosis, a form of programmed cell death, and autophagy, a cellular recycling process, in cancer cells. researchgate.netnih.gov This dual activation reveals a complex interaction where autophagy acts as a protective mechanism, counteracting the cell-killing effects of apoptosis induced by PPM. researchgate.net In liver cancer cells, for instance, while PPM effectively initiates a lethal apoptotic cascade, it also activates macroautophagy. nih.govspandidos-publications.com This autophagic response has been observed to impair the inherent pro-apoptotic potential of the compound. researchgate.net

The cytoprotective role of autophagy in the context of PPM treatment is highlighted by studies where the inhibition of autophagy enhances the compound's anti-cancer efficacy. nih.gov When PPM is administered alongside an autophagy inhibitor, such as 3-methyladenine (B1666300) (3-MA), the cytotoxic effects on cancer cells are significantly increased. nih.gov This suggests that while PPM is a potent inducer of apoptosis, the concurrent activation of autophagy serves as a self-limiting factor in its therapeutic effectiveness. researchgate.net The interplay is a delicate balance; the pro-apoptotic effects can, in turn, impair the function of autophagic lysosomes, further complicating the cellular response. nih.gov This intricate crosstalk underscores the importance of considering both pathways when evaluating the anti-cancer potential of this compound. mdpi.com

Modulation of Key Apoptotic Proteins and Regulators

This compound executes its pro-apoptotic functions by directly influencing the expression levels of key proteins that regulate the apoptotic cascade. nih.govresearchgate.net Research in colorectal cancer cells demonstrates that treatment with PPM leads to a distinct pro-apoptotic gene expression profile. nih.govnih.gov This involves the upregulation of proteins that promote apoptosis and the downregulation of those that inhibit it. nih.gov

Specifically, PPM treatment has been shown to increase the expression of Bax, a pro-apoptotic member of the Bcl-2 family. nih.govresearchgate.net The increase in the Bax/Bcl-2 ratio is a critical event that can lead to the release of cytochrome c from the mitochondria, a key step in initiating the intrinsic apoptotic pathway. nih.gov Following this, PPM activates the executioner caspases, evidenced by increased levels of cleaved caspase-3 and cleaved caspase-9. nih.govresearchgate.net These caspases are responsible for the degradation of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. nih.gov

Concurrently, PPM decreases the expression of anti-apoptotic proteins. nih.gov Notably, the levels of Bcl-2 and survivin, an inhibitor of apoptosis protein (IAP), are significantly reduced following PPM treatment. nih.govresearchgate.net By altering the balance of these crucial apoptotic regulators, this compound effectively dismantles the cell's natural defenses against programmed cell death, thereby promoting the elimination of cancerous cells. nih.govijbcp.com

Signaling Pathway Modulation by this compound

Involvement of the Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway

A primary mechanism through which this compound exerts its anti-cancer effects is by impairing the Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathway, a critical cascade for cell survival and proliferation. nih.govnih.govfrontiersin.org The activation of this pathway is known to promote tumor progression by inhibiting apoptosis. nih.govfrontiersin.org Studies have shown that PPM treatment significantly disrupts this pathway in colorectal cancer cells. nih.govresearchgate.net

The inhibitory effect of PPM begins upstream, with a notable decrease in the expression of Insulin Receptor Substrate 1 (IRS1), a major substrate for signaling that activates PI3K. nih.govfrontiersin.org While the total protein levels of PI3K and AKT may not be significantly altered, their activated, phosphorylated forms (p-PI3K and p-AKT) are markedly decreased by PPM treatment in a concentration-dependent manner. nih.govresearchgate.net This reduction in phosphorylation effectively deactivates the pathway. nih.gov By targeting and impairing the PI3K/AKT pathway, this compound inhibits a key survival mechanism in cancer cells, thereby promoting apoptosis. nih.govnih.gov This action is considered a significant contributor to its potential as an anti-cancer agent. nih.govdntb.gov.ua

Regulation of AMPK/ULK1 and mTOR Signaling Cascades

This compound's induction of autophagy is intricately linked to its modulation of the AMPK/ULK1 and mTOR signaling pathways, which are central regulators of cellular energy status and metabolism. researchgate.netspandidos-publications.com In liver cancer cells, PPM has been found to activate macroautophagy by initiating these signaling cascades. nih.govspandidos-publications.com

The process is initiated by the activation of AMP-activated protein kinase (AMPK), a critical energy sensor. spandidos-publications.comnih.gov PPM treatment leads to a significant increase in the phosphorylation of AMPKα at Thr172, its active form, without changing the total AMPKα expression. spandidos-publications.com Activated AMPK, in turn, can directly phosphorylate Unc-51 like autophagy activating kinase 1 (ULK1) to induce autophagy. spandidos-publications.comnih.govnih.gov

Simultaneously, PPM influences the mammalian target of rapamycin (B549165) (mTOR) pathway, a negative regulator of autophagy. spandidos-publications.comnih.gov Treatment with PPM significantly reduces the protein expression levels of phosphorylated mTOR (p-mTOR) and phosphorylated ULK1 at serine 757 (an inhibitory site phosphorylated by mTOR). spandidos-publications.com While the total mTOR protein level remains largely unchanged, its reduced activity lifts the inhibitory brake on ULK1, allowing autophagy to proceed. spandidos-publications.complos.org Therefore, this compound orchestrates the activation of autophagy by both positively signaling through AMPK and relieving the inhibitory constraints of the mTOR pathway on ULK1. spandidos-publications.com

Targeting of Endothelial Nitric Oxide Synthase (eNOS) and Cyclooxygenase-2 (COX-2)

This compound has demonstrated a regulatory role in the expression of endothelial nitric oxide synthase (eNOS) and cyclooxygenase-2 (COX-2), two enzymes with significant roles in cardiovascular physiology and pathology. nih.gov In a model of isoproterenol-induced myocardial fibrosis, PPM was shown to counteract the pathological changes in the expression of these enzymes. nih.gov

Network pharmacology analyses identified NOS3 (the gene encoding eNOS) and Ptgs2 (the gene encoding COX-2) as potential targets of this compound. nih.gov Experimental validation confirmed that PPM treatment reversed the isoproterenol-induced decrease in NOS3 mRNA expression and the increase in Ptgs2 mRNA expression in heart tissue. nih.gov At the protein level, the expression of COX-2 mirrored its mRNA changes, being suppressed by PPM. nih.gov Interestingly, while NOS3 mRNA levels were restored, the total protein expression of eNOS remained unchanged, suggesting a potential regulation at a post-transcriptional or translational level. nih.gov In vitro studies further supported that the anti-fibrotic function of this compound in cardiomyocytes is mediated, at least in part, through the regulation of eNOS and COX-2. nih.govresearchgate.net This modulation is believed to improve the metabolic processes within cardiomyocytes, thereby attenuating myocardial fibrosis. nih.gov

Influence on Cellular Metabolic Processes

This compound exerts a significant influence on various cellular metabolic processes, which contributes to its therapeutic effects. frontiersin.orgnih.gov In the context of cardiovascular health, PPM has been shown to ameliorate metabolic disorders induced by β-adrenergic activation. nih.gov Metabolomics analysis revealed that this compound could correct disturbances in amino acid, glucose, and lipid metabolism. nih.gov This improvement in the metabolic processes of cardiomyocytes is a key mechanism underlying its protective effects against myocardial fibrosis. nih.gov

Regulation of Ceramide Metabolism Pathways

Ceramides (B1148491) are a class of bioactive sphingolipids that function as essential structural components of cell membranes and as signaling molecules in various cellular processes, including proliferation, apoptosis, and stress responses. ijbs.commdpi.com The accumulation of ceramides is associated with the pathogenesis of several diseases. nih.gov this compound has been shown to intervene in the metabolic pathways of these lipids, primarily by regulating their de novo synthesis. nih.gov

In studies investigating doxorubicin (B1662922) (DOX)-induced cardiotoxicity, metabolomics analysis revealed that this compound treatment could restore the metabolic disorders of ceramides triggered by DOX. nih.gov The primary mechanism identified is the suppression of genes responsible for the de novo synthesis of ceramides. nih.gov The de novo pathway begins with the condensation of palmitoyl-CoA and serine, a reaction catalyzed by the rate-limiting enzyme serine palmitoyltransferase (SPT), and culminates in the formation of ceramide through the action of ceramide synthases (CerS). mdpi.com

Research has demonstrated that this compound significantly counteracts the induction of several key ceramide synthase genes. nih.gov Specifically, it abolishes the increased expression of CerS2, CerS4, CerS5, and CerS6 that is otherwise induced by agents like DOX. nih.gov This regulatory action on ceramide synthase expression indicates a targeted mechanism for reducing the excessive accumulation of ceramides, thereby mitigating cellular damage. mdpi.comnih.gov

Table 1: Effect of this compound on Ceramide Synthesis Genes

| Gene | Function | Effect of this compound Treatment | Reference |

| CerS2 | Ceramide Synthase 2 | Abolished induction | nih.gov |

| CerS4 | Ceramide Synthase 4 | Abolished induction | nih.gov |

| CerS5 | Ceramide Synthase 5 | Abolished induction | nih.gov |

| CerS6 | Ceramide Synthase 6 | Abolished induction | nih.gov |

This table summarizes the observed effects of this compound on the expression of genes involved in the de novo synthesis of ceramides in the context of doxorubicin-induced cardiotoxicity.

Effects on Amino Acid, Glucose, and Lipid Metabolic Fluxes

Beyond its specific effects on ceramide metabolism, this compound has a broader impact on cellular energy and substrate utilization. Metabolomic studies have consistently shown that this compound can ameliorate metabolic disturbances, with significant changes observed in pathways related to amino acid, glucose, and lipid metabolism. nih.govresearchgate.net These pathways are fundamental for maintaining cellular homeostasis, energy production, and biosynthetic processes. longdom.orgfrontiersin.org

In the context of isoproterenol (B85558) (ISO)-induced myocardial fibrosis, this compound was found to reverse the associated metabolic disorders. nih.gov Network pharmacology analysis identified potential key molecular targets through which this compound exerts these effects. nih.govresearchgate.net The investigation highlighted three specific genes: NOS2 (Nitric Oxide Synthase 2), NOS3 (Endothelial Nitric Oxide Synthase, eNOS), and Ptgs2 (Prostaglandin-Endoperoxide Synthase 2, also known as COX-2). nih.govresearchgate.net

Table 2: this compound's Influence on Key Metabolic Regulators

| Metabolic Pathway | Key Molecular Target | Observed Effect of this compound | Reference |

| General Metabolism | NOS3 (eNOS) | Reversed ISO-induced decrease in mRNA expression. | nih.gov |

| General Metabolism | Ptgs2 (COX-2) | Reversed ISO-induced increase in mRNA and protein expression. | nih.gov |

This table outlines the key molecular targets of this compound that mediate its effects on broad metabolic processes.

Preclinical Pharmacological Activities of Periplocymarin in in Vitro and in Vivo Animal Models

Cardioprotective Actions in Preclinical Disease Models

Periplocymarin (B150456) has demonstrated notable cardioprotective actions in preclinical disease models, addressing critical aspects of cardiac dysfunction, including chemotherapy-induced damage and myocardial fibrosis.

Alleviation of Doxorubicin-Induced Cardiomyopathy and Heart Failure

Doxorubicin (B1662922) (DOX), a potent chemotherapeutic agent, is widely recognized for its dose-dependent cardiotoxicity, which can culminate in dilated cardiomyopathy and heart failure uni.luresearchgate.net. Preclinical studies have shown that this compound significantly alleviates DOX-induced cardiomyopathy in both in vivo (C57BL/6 mice) and in vitro (H9c2 cells) models uni.lu.

Research findings indicate that this compound administration substantially improves DOX-induced cardiac dysfunction. Key indicators of cardiac function, such as ejection fraction (EF%) and fractional shortening (FS%), which are typically reduced by DOX, were successfully rescued by this compound treatment uni.lu. Furthermore, this compound was observed to attenuate DOX-induced cardiomyocyte apoptosis, a critical factor in the progression of cardiotoxicity uni.lu.

A deeper mechanistic understanding was provided by metabolomics analysis, which revealed that DOX treatment leads to an accumulation of ceramides (B1148491) in serum, and this compound effectively reversed this metabolic disorder uni.lu. Consistently, real-time PCR studies demonstrated that this compound significantly abolished the induction of genes involved in the de novo synthesis of ceramide, specifically CerS2, CerS4, CerS5, and CerS6, which were otherwise induced by DOX uni.lu. These findings suggest that this compound protects the heart from DOX-induced cardiotoxicity by reducing cardiomyocyte apoptosis and restoring ceramide metabolism uni.lu.

Table 1: Effects of this compound on Doxorubicin-Induced Cardiac Dysfunction in Preclinical Models

| Parameter | Doxorubicin (DOX) Treatment | DOX + this compound Treatment | Observation | Reference |

| Ejection Fraction (EF%) | Decreased | Rescued/Improved | This compound significantly restored EF% in DOX-treated mice. | uni.lu |

| Fractional Shortening (FS%) | Decreased | Rescued/Improved | This compound significantly restored FS% in DOX-treated mice. | uni.lu |

| Cardiomyocyte Apoptosis | Increased | Attenuated | This compound suppressed DOX-induced apoptosis in vivo and in vitro. | uni.lu |

| Serum Ceramide Accumulation | Increased | Reversed | This compound restored metabolic disorders of ceramides. | uni.lu |

| Ceramide Synthesis Genes (CerS2, CerS4, CerS5, CerS6) | Induced | Abolished Induction | This compound significantly reduced the expression of these genes. | uni.lu |

Prevention of Isoproterenol-Induced Myocardial Fibrosis

Myocardial fibrosis, characterized by the excessive deposition of extracellular matrix proteins, is a common hallmark of various cardiovascular diseases and can lead to heart failure. Isoproterenol (B85558) (ISO), a synthetic catecholamine, is frequently used in preclinical models to induce cardiac remodeling, including fibrosis and hypertrophy, often through the generation of oxidative stress.

This compound has been shown to protect against ISO-induced myocardial fibrosis. Studies in C57BL/6 mice revealed that this compound can reduce ISO-induced cardiac fibrosis and hypertrophy. Specifically, it was observed to reverse ISO-induced heart stiffness, as indicated by echocardiography, and significantly reduce the excessive deposition of extracellular matrix (ECM) as evidenced by Masson trichrome staining.

Further investigations employing real-time PCR and western blot analyses demonstrated that this compound suppressed the expression of key fibrosis-related genes, including Col1a1, Col3a1, Acta2, and Tgfb1, and their corresponding proteins, Collagen I, Collagen III, α-SMA, and TGF-β1, which are typically induced by ISO. Metabolomics analysis further indicated that this compound ameliorated metabolic disorders triggered by ISO, with differential metabolic substances involved in amino acid, glucose, and lipid metabolism. In vitro studies using cardiomyocytes also supported its anti-fibrotic function, suggesting regulation through targets such as endothelial nitric oxide synthase (eNOS) and cyclooxygenase-2 (COX-2). These findings highlight this compound as a potential therapeutic agent for preventing myocardial fibrosis.

Table 2: Effects of this compound on Isoproterenol-Induced Myocardial Fibrosis in Preclinical Models

| Parameter | Isoproterenol (ISO) Treatment | ISO + this compound Treatment | Observation | Reference |

| Heart Stiffness (E/A ratio) | Increased | Reversed | This compound significantly improved heart stiffness. | |

| Extracellular Matrix (ECM) Deposition | Excessive | Reduced | Masson trichrome staining showed decreased ECM deposition. | |

| Fibrosis-Related Genes (Col1a1, Col3a1, Acta2, Tgfb1) | Upregulated | Suppressed | Real-time PCR showed reduced gene expression. | |

| Fibrosis-Related Proteins (Collagen I, Collagen III, α-SMA, TGF-β1) | Upregulated | Suppressed | Western blot showed reduced protein expression. | |

| Metabolic Disorders | Induced | Ameliorated | Metabolomics analysis indicated improvement in amino acid, glucose, and lipid metabolism. |

Other Investigated Biological Activities

Beyond its specific cardioprotective effects against DOX-induced cardiomyopathy and ISO-induced fibrosis, this compound exhibits a range of other investigated biological activities, consistent with its classification as a cardiac glycoside and its origin from plants like Periploca sepium.

This compound is known for its potent cardiotonic effects, primarily by inhibiting the sodium-potassium ATPase pump, which leads to an increase in intracellular calcium concentration and enhanced myocardial contractility wikipedia.orgjkchemical.comnih.gov. This mechanism contributes to its ability to increase mean arterial pressure (MAP) and ejection fraction (EF) in animal models jkchemical.com.

As a member of the cardiac glycoside family, this compound is part of a class of compounds that have been increasingly recognized for their diverse therapeutic potential beyond traditional cardiac applications. Mounting evidence suggests that cardiac glycosides, including this compound, possess significant anti-inflammatory, anti-tumor, and anti-senescent effects. For instance, periplocin (B192072), a precursor to this compound, has also been reported to have anti-inflammatory and anti-tumor properties.

In the context of anti-tumor activity, this compound has demonstrated the ability to inhibit the proliferation of various malignant cell lines in vitro, including PC3, U937, HCT-8, Bel-7402, BGC823, A549, and A2780, with IC50 values ranging from 0.02 to 0.29 μM. This broad-spectrum anticancer potential underscores its importance as a compound of interest in drug development.

Furthermore, this compound has been shown to alleviate pathological cardiac hypertrophy by inhibiting the JAK2/STAT3 signaling pathway. This pathway plays a crucial role in the progression of cardiac hypertrophy, and its inhibition by this compound suggests a broader utility in managing cardiac remodeling.

Biopharmaceutical Characterization and Preclinical Pharmacokinetics of Periplocymarin

Permeability Studies Across Biological Barriers (in vitro Cell Models and in situ Perfused Intestinal Models)

Studies evaluating the permeability of periplocymarin (B150456) across biological barriers indicate that it is a highly permeable compound. In vitro investigations utilized Madin-Darby canine kidney (MDCK-II-WT) cells, including those transfected with the human multidrug resistance (MDR1) gene, to assess its passage across cellular monolayers. The apparent permeability coefficient (Papp) for this compound in these models was found to be greater than 10 × 10⁻⁶ cm/s researchgate.netwikipedia.org.

For in situ evaluation, the single-pass perfused rat intestinal model was employed. In this model, the effective permeability (Peff) of this compound in rats exceeded 5.09 × 10⁻⁵ cm/s researchgate.netwikipedia.org. Specifically, at a concentration of 5 µg/ml, the Peff was measured at 5.490 × 10⁻⁵ cm/s researchgate.netwikipedia.org. These permeability values suggest efficient absorption across intestinal barriers.

The following table summarizes key permeability data:

| Model Type | Permeability Parameter | Value (cm/s) | Reference |

| In vitro (MDCK-II-WT) | Papp | > 10 × 10⁻⁶ | researchgate.netwikipedia.org |

| In situ (Rat Intestinal) | Peff | > 5.09 × 10⁻⁵ | researchgate.netwikipedia.org |

| In situ (Rat Intestinal, 5 µg/ml) | Peff | 5.490 × 10⁻⁵ | researchgate.netwikipedia.org |

Evaluation of Efflux Transporter Interactions (e.g., P-glycoprotein)

This compound has been investigated for its potential interactions with efflux transporters, particularly P-glycoprotein (P-gp), which plays a significant role in drug disposition and can lead to drug-drug interactions. Research indicates that the permeability of this compound is largely independent of P-gp influences researchgate.netwikipedia.org.

In MDCK-II-WT cells, the net efflux ratio (NER) for this compound at 100 μM was 0.8 researchgate.netwikipedia.org. Crucially, this NER remained unchanged (0.82) in the presence of cyclosporine A, a known non-specific P-gp inhibitor researchgate.netwikipedia.org. Similarly, in the single-pass perfused rat intestinal model, the Peff of this compound did not significantly change when cyclosporine A was co-administered (5.490 × 10⁻⁵ cm/s without inhibitor vs. 5.394 × 10⁻⁵ cm/s with inhibitor) researchgate.netwikipedia.org. Furthermore, this compound did not competitively inhibit P-gp in an R123-inhibition assay researchgate.netwikipedia.org. These findings suggest that this compound is unlikely to be a substrate or inhibitor of P-gp, thereby minimizing the risk of drug-drug interactions mediated by this transporter researchgate.net.

Assessment of Cytochrome P450 Enzyme Inhibition Potential (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

The potential for this compound to inhibit major cytochrome P450 (CYP450) enzymes, which are critical for drug metabolism, has been assessed. Studies investigated the inhibitory potential of this compound on key CYP isoforms expressed in the human small intestine and liver, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 researchgate.netwikipedia.org.

At concentrations of 5 μM and 50 μM, this compound did not exhibit inhibitory effects on any of these tested CYP450 enzymes researchgate.netwikipedia.org. This lack of inhibition suggests that this compound is unlikely to cause significant drug-drug interactions by inhibiting the metabolism of co-administered drugs that are substrates for these major CYP isoforms researchgate.net.

Preclinical Pharmacokinetic Profiles in Animal Models (e.g., Rats)

While direct pharmacokinetic (PK) profiles for administered this compound as a standalone compound in rats are not extensively detailed in the provided search results, its presence and characteristics as a metabolite of periplocin (B192072) have been studied. This compound is known to be a metabolite formed from periplocin via deglycosylation.

When periplocin was administered to rats, this compound was detected in plasma, reaching its maximum concentration (Tmax) more than 4.83 hours after administration, in contrast to periplocin which peaked quickly. Interestingly, this compound, along with periplogenin (B192074) (another metabolite), exhibited double peaks in their plasma concentration-time profiles, with the second peak often being higher than the first. This phenomenon is attributed to the continuous metabolism of periplocin into this compound and periplogenin within the rat system.

Further studies involving a this compound-linoleic acid (PL) prodrug and its PEGylated liposome (B1194612) formulation (PL-Lip) in Sprague-Dawley (SD) rats provided plasma concentration-time profiles, but these relate to the prodrug and not free this compound.

Tissue Distribution Studies in Animal Models

Tissue distribution studies have been conducted for this compound in animal models, particularly in H22 tumor-bearing mice and rats.

In H22 tumor-bearing mice, after intravenous administration of free this compound, the compound was rapidly distributed to various organs within 15 minutes post-injection. The distribution pattern indicated significant accumulation in the liver, kidney, and heart. The general order of distribution was observed as Liver > Kidney > Heart > Tumor > Lung > Spleen. The concentration of this compound in each tissue decreased sharply over time. It was noted that the concentration of free this compound in the tumor was comparable to other tissues, suggesting limited tumor-targeting efficiency for the unconjugated compound.

In a separate study investigating the tissue distribution of periplocin and its metabolites (including this compound) in rats after oral administration of periplocin, this compound was detected in all selected tissues. The analytes, including this compound, tended to distribute predominantly to the liver. Higher concentrations were also found in the heart, liver, spleen, lung, and kidney, while only a small amount was distributed into the brain.

The following table summarizes the relative tissue distribution of this compound in H22 tumor-bearing mice after intravenous administration:

| Organ | Relative Distribution (High to Low) |

| Liver | Highest |

| Kidney | High |

| Heart | High |

| Tumor | Moderate |

| Lung | Moderate |

| Spleen | Lowest |

Metabolic Fate and Identification of Metabolites (e.g., Periplocin Conversion)

This compound itself is recognized as a significant metabolite of periplocin, a related cardiac glycoside. The conversion of periplocin to this compound occurs primarily through deglycosylation.

Beyond its formation from periplocin, this compound and other metabolites can undergo further biotransformations. These include phase I reactions such as demethylation, hydroxylation, and hydrogenation. Additionally, phase II reactions, including methylation, glucuronidation, and sulfation, are identified as predominant metabolic pathways for constituents derived from Periplocae Cortex (the source of periplocin and its metabolites) in rats. The appearance of double peaks for this compound in plasma after periplocin administration further supports its role as a continuously formed metabolite.

Chemical Synthesis and Structural Modifications of Periplocymarin

Total Synthesis Approaches

Based on available scientific literature, a complete total synthesis of Periplocymarin (B150456) has not been described. The complexity of its steroidal backbone and multiple chiral centers makes de novo synthesis a formidable challenge. Research has therefore concentrated on modifying the readily available natural product.

Semi-Synthetic Derivatization from Natural Precursors

Semi-synthesis, which involves the chemical modification of a natural product, is the primary strategy for creating novel this compound analogues researchgate.net. This approach leverages the complex scaffold provided by nature to generate derivatives with improved pharmacological properties researchgate.netnih.gov. For this compound, derivatization typically involves targeting its reactive functional groups to attach linkers, targeting moieties, or solubility-enhancing polymers.

Key examples of semi-synthetic modifications include:

Esterification : This common reaction is used to create prodrugs by linking fatty acids or other molecules to this compound's hydroxyl groups. For instance, this compound-linoleic acid prodrugs are synthesized through direct esterification nih.govnih.gov.

Carboxyl Group Modification : To enable conjugation with peptides or other molecules, this compound can be modified to introduce a carboxyl group. This is achieved by reacting it with succinic anhydride, which prepares the molecule for further coupling reactions nih.gov.

These semi-synthetic strategies are foundational for developing the advanced targeted and prodrug formulations discussed below.

Design and Synthesis of this compound Derivatives for Enhanced Efficacy or Targeted Delivery

To improve the therapeutic index of this compound, researchers have designed and synthesized various derivatives aimed at increasing its concentration at the tumor site while minimizing exposure to healthy tissues, particularly the heart and liver nih.govoncotarget.com.

A promising strategy for targeted delivery involves conjugating this compound to a ligand that binds to receptors overexpressed on cancer cells. Octreotide (OCT), a synthetic analog of somatostatin, is an ideal candidate as it selectively binds to somatostatin receptors (SSTRs) which are highly expressed in many types of tumors nih.govmdpi.com.

The synthesis of the Octreotide-Periplocymarin (OCT-PPM) conjugate is a multi-step process nih.gov:

Activation of this compound : this compound (PPM) is first reacted with succinic anhydride to introduce a terminal carboxyl group, forming a succinylated PPM (SPPM) intermediate.

Conjugation to Octreotide : The SPPM is then coupled to the octreotide peptide using a bifunctional crosslinking method nih.gov.

This targeted conjugate has demonstrated significant advantages over the parent compound. In vivo studies using mouse tumor models showed that the OCT-PPM conjugate led to higher drug accumulation in the tumor and lower distribution in the heart and liver compared to free this compound nih.govoncotarget.com. This targeted approach resulted in enhanced anti-tumor efficacy and decreased systemic toxicity nih.govnih.gov. For instance, the OCT-PPM conjugate reduced tumor volume by an average of 1.56-fold more than this compound in mice with H22 cancer xenografts nih.gov.

| Parameter | This compound (PPM) | Octreotide-Periplocymarin (OCT-PPM) | Reference |

| Targeting Moiety | None | Octreotide | nih.gov |

| Target Receptor | Na+/K+-ATPase (ubiquitous) | Somatostatin Receptors (SSTRs, overexpressed on tumors) | nih.govmdpi.com |

| Tumor Accumulation | Lower | Higher | nih.govoncotarget.com |

| Heart/Liver Distribution | Higher | Lower | nih.govoncotarget.com |

| Anti-tumor Efficacy | Standard | Enhanced (1.56-fold greater tumor reduction) | nih.gov |

| Systemic Toxicity | Higher | Decreased | nih.govnih.gov |

Prodrug strategies chemically modify this compound into an inactive form that is later activated under specific physiological conditions, such as the tumor microenvironment. This approach is often combined with nanotechnology to create advanced delivery systems.

PEGylated Self-Assembled Prodrug-Nanoparticles : A novel redox-responsive prodrug nanoparticle system has been developed by conjugating this compound to Vitamin E via a disulfide bond (PPM-S-S-VE) nih.gov. This conjugate is then co-precipitated with a PEG derivative of linoleate (mPEG2000-LA) to form PEGylated self-assembled prodrug-nanoparticles (MPSSV-NPs). The disulfide bond is stable in circulation but is cleaved in the reducing environment of tumor cells, releasing the active drug. These nanoparticles demonstrated improved stability, prolonged circulation time, and effective tumor growth suppression in H22-bearing mice without causing obvious systemic toxicity nih.gov.

Linoleic Acid Conjugates : this compound has been conjugated with linoleic acid via esterification to create the this compound-linoleic acid (PL) prodrug nih.govnih.gov. This lipophilic conjugate can self-assemble in water to form nanoparticles (PL-SNP). The ester bond is designed to be cleaved by esterases, which are often present at high levels in tumor tissues, to release the active this compound nih.gov.

Liposomal Delivery Systems : To further improve the stability and pharmacokinetic profile of the PL prodrug, it has been incorporated into PEGylated liposomes (PL-Lip) using a film dispersion method nih.govnih.gov. Liposomes are versatile vesicles that can encapsulate both hydrophobic and hydrophilic compounds, protecting them from degradation and controlling their release nih.govnih.govmdpi.com. Compared to the self-assembling PL-SNP, the liposomal formulation (PL-Lip) exhibited superior colloidal stability, more sustained drug release kinetics, and enhanced cellular uptake by tumor cells nih.govnih.gov. Pharmacokinetic studies showed that PL-Lip improved the bioavailability and half-life of the drug, leading to better tumor distribution nih.gov.

| Formulation | Composition | Key Features | Reference |

| MPSSV-NPs | This compound-Vitamin E conjugate co-precipitated with mPEG2000-LA | Self-assembled; PEGylated; Redox-responsive (disulfide bond); Improved stability and circulation | nih.gov |

| PL-SNP | This compound-linoleic acid conjugate | Self-assembled nanoparticles; Esterase-sensitive release | nih.govnih.gov |

| PL-Lip | This compound-linoleic acid prodrug encapsulated in PEGylated liposomes | High drug loading; Superior colloidal stability; Sustained release; Enhanced cellular uptake and bioavailability | nih.govnih.gov |

Advanced Analytical Methodologies for Periplocymarin Research

Quantitative Bioanalytical Methods for Periplocymarin (B150456) in Biological Matrices

Accurate quantification of this compound in biological matrices such as plasma and tissue is fundamental for pharmacokinetic and tissue distribution studies. To achieve the required sensitivity and selectivity, various bioanalytical methods have been developed and validated.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and selective quantification of this compound in biological samples. A validated LC-MS/MS assay has been successfully developed for the simultaneous determination of periplocin (B192072) and its metabolites, including this compound and periplogenin (B192074), in rat plasma. This methodology allows for detailed pharmacokinetic studies following the administration of related compounds.

In a typical LC-MS/MS method for this compound, chromatographic separation is achieved on a C18 column. The mobile phase often consists of a gradient or isocratic mixture of an aqueous solution containing a modifier like formic acid and an organic solvent such as acetonitrile (B52724) or methanol. Detection is performed on a triple-quadrupole tandem mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The monitoring of specific precursor-to-product ion transitions in the multiple reaction monitoring (MRM) mode ensures high selectivity and sensitivity. For this compound, a common ion transition monitored is m/z 535.3→355.1.

High-Performance Liquid Chromatography (HPLC) Applications for Quantification

High-performance liquid chromatography (HPLC) is another powerful tool for the quantification of this compound. While often coupled with mass spectrometry, HPLC with other detectors can also be employed for quantitative analysis, particularly in less complex matrices or when high concentrations are expected. The separation principles remain similar to those used in LC-MS/MS, typically involving a reversed-phase C18 column and a mobile phase of acidified water and an organic solvent. The robustness and reliability of HPLC methods make them suitable for routine analysis in various research settings.

Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Protein Precipitation)

Effective sample preparation is a critical step to remove interferences from biological matrices and to concentrate the analyte of interest before instrumental analysis. For this compound, liquid-liquid extraction (LLE) is a commonly employed technique. In this method, a biological sample, such as plasma or tissue homogenate, is extracted with an immiscible organic solvent like ethyl acetate (B1210297). After vortexing and centrifugation, the organic layer containing this compound is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC system.

Protein precipitation is another sample preparation technique that can be utilized. This involves adding a precipitating agent, such as acetonitrile or methanol, to the biological sample to denature and precipitate proteins. Following centrifugation, the supernatant containing the analyte can be directly injected or further processed.

Method Validation Parameters (e.g., Linearity, Limits of Quantification, Precision, Accuracy, Recovery)

To ensure the reliability of bioanalytical data, methods for this compound quantification are rigorously validated according to established guidelines. Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, good linearity is typically observed over a specific concentration range in biological matrices.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For this compound in rat plasma, LLOQs of 0.5 ng/mL and 1 ng/mL have been reported. awi.de

Precision and Accuracy: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is assessed at multiple concentration levels (low, medium, and high quality control samples). For a validated this compound assay, intra- and inter-day precision values (expressed as relative standard deviation) are typically below 15%, and accuracy (expressed as relative error) is within ±15%. awi.de

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration. Mean recoveries for this compound from biological matrices are generally consistent and reproducible. awi.de

Interactive Data Table: Validation Parameters for a this compound LC-MS/MS Assay in Rat Plasma

| Parameter | This compound | Periplogenin |

| Linearity Range (ng/mL) | 1 - 500 | 0.2 - 100 |

| LLOQ (ng/mL) | 1 | 0.2 |

| Intra-day Precision (%RSD) | < 12.4 | < 12.4 |

| Inter-day Precision (%RSD) | < 12.4 | < 12.4 |

| Accuracy (%RE) | -10.5 to 7.9 | -10.5 to 7.9 |

| Recovery | > 90% | > 90% |

Spectroscopic Techniques for Structural Elucidation and Characterization (e.g., ESI-MS, NMR)

The unambiguous identification and structural characterization of this compound rely on a combination of spectroscopic techniques. Electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools in this regard.

ESI-MS is instrumental in determining the molecular weight of this compound and providing insights into its structure through fragmentation analysis. In tandem mass spectrometry (MS/MS), the precursor ion corresponding to this compound is isolated and subjected to collision-induced dissociation, generating a characteristic fragmentation pattern that can be used to confirm its identity and aspects of its structure, such as the nature of the sugar moiety and the steroidal aglycone.

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), provides detailed information about the connectivity of atoms within the molecule. ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR reveals the types of carbon atoms present. Two-dimensional NMR experiments are crucial for establishing the complete structural framework by identifying correlations between neighboring protons (COSY) and between protons and carbons (HSQC for direct connections, HMBC for long-range connections). This detailed structural information is vital for confirming the identity of this compound and distinguishing it from other related cardiac glycosides.

Cellular and Molecular Assays for Mechanistic Investigations

To understand the biological effects of this compound, a variety of cellular and molecular assays are employed. These assays are crucial for elucidating the mechanisms through which this compound exerts its pharmacological effects, such as its potential anticancer and cardioprotective activities.

Commonly used cellular assays include cell viability assays, such as the CCK-8 assay, which are used to assess the dose-dependent effects of this compound on the proliferation of different cell lines. To investigate its pro-apoptotic effects, researchers utilize techniques like flow cytometry with Annexin V-FITC staining and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining. These methods allow for the quantification of apoptotic cells and the visualization of DNA fragmentation, a hallmark of apoptosis.

At the molecular level, Western blotting is a key technique used to analyze the expression levels of specific proteins involved in signaling pathways that may be modulated by this compound. For instance, studies have investigated the effect of this compound on the PI3K/AKT and JAK2/STAT3 signaling pathways. By examining the phosphorylation status and total protein levels of key components of these pathways, researchers can gain insights into the molecular mechanisms underlying the observed cellular effects of this compound. Furthermore, quantitative proteomics using techniques like tandem mass tag (TMT) labeling and liquid chromatography-tandem mass spectrometry can provide a broader view of the proteins that are differentially expressed in response to this compound treatment.

Interactive Data Table: Cellular and Molecular Assays for this compound Research

| Assay Type | Specific Technique | Purpose |

| Cell Viability | CCK-8 Assay | To assess the effect of this compound on cell proliferation. |

| Apoptosis Detection | Flow Cytometry (Annexin V-FITC) | To quantify the percentage of apoptotic cells. |

| Apoptosis Detection | TUNEL Staining | To visualize DNA fragmentation in apoptotic cells. |

| Protein Expression Analysis | Western Blotting | To measure the levels of specific proteins in signaling pathways. |

| Global Proteome Analysis | TMT Labeling with LC-MS/MS | To identify and quantify differentially expressed proteins. |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. bio-rad-antibodies.comnih.gov In this compound research, it is extensively used to assess the compound's impact on cell cycle progression and apoptosis (programmed cell death).

Research on colorectal cancer cells has demonstrated that this compound can induce cell cycle arrest, specifically at the G0/G1 phase. nih.gov This is determined by staining cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), and then analyzing the fluorescence intensity of a large number of individual cells. nih.govthermofisher.com Cells in different phases of the cell cycle (G0/G1, S, and G2/M) have distinct amounts of DNA and thus varying fluorescence intensities. thermofisher.comyoutube.com

Flow cytometry is also crucial for quantifying apoptosis induced by this compound. bio-rad-antibodies.comnih.gov One common method involves staining cells with Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, in combination with a viability dye like PI to distinguish between early apoptotic, late apoptotic, and necrotic cells. bio-rad-antibodies.comnih.gov Studies have shown that this compound treatment leads to a dose-dependent increase in apoptosis in colorectal cancer cells. nih.gov

Table 1: Application of Flow Cytometry in this compound Research

| Analytical Technique | Application | Key Findings in this compound Studies | Cell Types Studied |

| Flow Cytometry | Cell Cycle Analysis | Induces G0/G1 phase arrest. nih.gov | HCT 116, RKO (Colorectal cancer cells) nih.gov |

| Apoptosis Analysis | Promotes apoptosis in a dose-dependent manner. nih.gov | HCT 116, RKO (Colorectal cancer cells) nih.gov |

Confocal Microscopy for Intracellular Ion Concentration and Cellular Uptake Studies

Confocal microscopy is an advanced optical imaging technique that allows for the creation of high-resolution, three-dimensional images of cells and tissues. springernature.com It is particularly valuable in this compound research for studying changes in intracellular ion concentrations, such as calcium (Ca²⁺), and for visualizing the cellular uptake and distribution of the compound.

Studies have utilized confocal microscopy to observe that this compound can transiently increase the intracellular Ca²⁺ concentration in neonatal rat ventricular myocytes. researchgate.net This is achieved by loading the cells with a fluorescent Ca²⁺ indicator dye, which changes its fluorescence intensity upon binding to calcium ions. The changes in fluorescence can then be monitored in real-time using the confocal microscope. researchgate.netpubcompare.ai This effect on calcium influx is a key aspect of its cardiotonic activity. researchgate.netfrontiersin.org

Western Blotting and Gene Expression Analysis (e.g., Real-time PCR)

Western blotting and Real-time Polymerase Chain Reaction (PCR) are fundamental techniques used to investigate the effects of this compound on protein and gene expression levels, respectively.

Western Blotting: This technique is used to detect and quantify specific proteins in a sample. nih.govresearchgate.net In studies on colorectal cancer cells, Western blotting revealed that this compound treatment leads to a decrease in the expression of Cyclin D1, a protein that promotes cell cycle progression, and an increase in the expression of p21, a protein that inhibits it. nih.gov In the context of myocardial fibrosis, this compound was shown to suppress the expression of fibrosis-related proteins such as Collagen I, Collagen III, α-SMA, and TGF-β1. nih.gov

Real-time PCR: Also known as quantitative PCR (qPCR), this method is used to measure the amount of a specific RNA molecule. nih.govdovepress.comyoutube.com Research on myocardial fibrosis has employed real-time PCR to demonstrate that this compound can reverse the increased expression of genes associated with fibrosis, including Col1a1, Col3a1, Acta2, and Tgfb1. nih.gov Furthermore, it was found to modulate the mRNA expression of NOS3 and Ptgs2, which are potential targets of its action. nih.gov

Table 2: Gene and Protein Expression Changes Induced by this compound

| Analytical Technique | Target Molecule | Effect of this compound | Biological Context |

| Western Blotting | Cyclin D1 | Decreased Expression nih.gov | Colorectal Cancer nih.gov |

| p21 | Increased Expression nih.gov | Colorectal Cancer nih.gov | |

| Collagen I, Collagen III, α-SMA, TGF-β1 | Suppressed Expression nih.gov | Myocardial Fibrosis nih.gov | |

| Real-time PCR | Col1a1, Col3a1, Acta2, Tgfb1 | Suppressed Expression nih.gov | Myocardial Fibrosis nih.gov |

| NOS3 | Reversed ISO-induced decrease nih.gov | Myocardial Fibrosis nih.gov | |

| Ptgs2 | Reversed ISO-induced increase nih.gov | Myocardial Fibrosis nih.gov |

Quantitative Proteomics (e.g., iTRAQ, PRM) and Metabolomics Profiling

Quantitative Proteomics: Techniques like isobaric tags for relative and absolute quantitation (iTRAQ) allow for the simultaneous identification and quantification of hundreds to thousands of proteins in different samples. ucsd.edunih.govcreative-proteomics.comyale.edu In a study on colorectal cancer cells treated with this compound, quantitative proteomics identified 539 differentially expressed proteins, with 286 being upregulated and 293 downregulated. nih.gov This provides a global view of the cellular response to the compound and helps in identifying key pathways affected.

Metabolomics Profiling: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.govmdpi.comresearchgate.net Metabolomics analysis has been employed to investigate the effects of this compound on the metabolic disorders induced by isoproterenol (B85558) in the context of myocardial fibrosis. nih.gov The findings showed that this compound could ameliorate these disorders, with many of the affected metabolic substances being involved in amino acid, glucose, and lipid metabolism. nih.gov Another study used metabolomics to understand the cardiotoxicity of a related compound, periplocin, and found that it affected pathways such as the tricarboxylic acid cycle and energy metabolism. nih.gov

In vitro Cell Viability and Proliferation Assays (e.g., CCK-8)

In vitro assays are essential for assessing the effects of this compound on cell viability and proliferation. The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric assay for this purpose. abcam.comcreative-biogene.comapexbt.combosterbio.com

The CCK-8 assay is based on the reduction of a water-soluble tetrazolium salt by dehydrogenases in viable cells to produce a colored formazan product. abcam.combosterbio.com The amount of formazan is directly proportional to the number of living cells. apexbt.com Studies on colorectal cancer cells have utilized the CCK-8 assay to show that this compound inhibits cell proliferation in a dose-dependent manner. nih.gov

In vivo Imaging and Functional Assessment in Animal Models (e.g., Echocardiography for Cardiac Function)

To understand the physiological effects of this compound in a whole organism, in vivo studies in animal models are crucial. Echocardiography is a non-invasive imaging technique that uses ultrasound to visualize the heart's structure and function. mdpi.com

In studies investigating the cardiotonic effects of this compound, echocardiography has been used in mice to evaluate cardiac function. researchgate.netfrontiersin.org The results showed that this compound significantly increased the ejection fraction (EF), a measure of the heart's pumping ability, without altering the heart rate. researchgate.netfrontiersin.org In a mouse model of doxorubicin-induced heart failure, this compound treatment was found to rescue the decrease in both ejection fraction and fractional shortening (FS%). researchgate.netnih.gov Furthermore, in a model of myocardial fibrosis, echocardiography revealed that this compound could reverse isoproterenol-induced heart stiffness, as indicated by the E/A ratio. nih.gov

Table 3: Echocardiographic Findings of this compound in Animal Models

| Animal Model | Condition | Key Echocardiographic Parameters | Effect of this compound |

| C57BL/6 Mice | Normal | Ejection Fraction (EF) researchgate.netfrontiersin.org | Significantly increased researchgate.netfrontiersin.org |

| C57BL/6 Mice | Doxorubicin-induced heart failure | Ejection Fraction (EF), Fractional Shortening (FS) researchgate.netnih.gov | Rescued the decrease researchgate.netnih.gov |

| C57BL/6 Mice | Isoproterenol-induced myocardial fibrosis | Early-to-atrial wave ratio (E/A ratio) nih.gov | Reversed the increase in heart stiffness nih.gov |

Computational and Systems Biology Approaches (e.g., Network Pharmacology, Protein-Protein Interaction Networks)

Computational and systems biology approaches, such as network pharmacology, are increasingly being used to elucidate the complex mechanisms of action of natural compounds like this compound. researchgate.netwjgnet.com

Network pharmacology integrates data from multiple sources to construct networks of interactions between drugs, targets, and diseases. researchgate.net This approach was used to predict the potential targets of this compound in the context of myocardial fibrosis. nih.gov The analysis identified three key genes, NOS2, NOS3, and Ptgs2, as potential targets responsible for the metabolic disorders observed. nih.gov This computational prediction was then validated by experimental methods like real-time PCR and Western blotting. nih.gov Such approaches provide a systematic way to understand the multi-target and multi-pathway effects of this compound.

Future Research Directions and Therapeutic Potential of Periplocymarin Preclinical Focus

Exploration of Novel Molecular Targets and Signaling Pathways

Future preclinical research on Periplocymarin (B150456) is poised to uncover novel molecular targets and signaling pathways beyond its well-established effects. While the primary mechanism for its cardiotonic activity is the inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular calcium concentration, recent studies suggest a more complex molecular interplay. frontiersin.orgnih.gov

In the context of its anti-neoplastic effects, this compound has been shown to modulate several critical signaling pathways. In colorectal cancer cells, it has been found to impair the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. nih.gov Furthermore, research on related cardiac glycosides suggests that pathways such as the retinoblastoma (Rb) and p53 signaling pathways are also likely modulated by this compound, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov Investigations into its impact on other cancer-related pathways are warranted to fully elucidate its anti-cancer mechanisms.

A study combining metabolomics and network pharmacology to investigate this compound's protective effects against myocardial fibrosis identified potential new targets. This research suggested that this compound may exert its anti-fibrotic effects by targeting endothelial nitric oxide synthase (eNOS) and cyclooxygenase-2 (COX-2), thereby improving the metabolic processes within cardiomyocytes. nih.gov Further validation of these targets and exploration of their downstream signaling cascades will be a key area of future research.

Further Development of this compound-Based Therapies for Cardiotonic Applications in Preclinical Models

The development of this compound as a cardiotonic agent in preclinical models has shown considerable promise. In anesthetized C57BL/6 mice, administration of this compound led to a significant increase in the ejection fraction without altering the heart rate, indicating a direct positive inotropic effect. frontiersin.orgnih.gov In vitro studies using isolated neonatal rat ventricular myocytes (NRVMs) have corroborated these findings, demonstrating a transient increase in intracellular Ca2+ concentration upon this compound application. nih.gov

A significant advantage of this compound over other cardiac glycosides like digoxin (B3395198) is its pharmacokinetic profile. This compound has a much shorter half-life (approximately 2 hours) compared to digoxin (about 36 hours), which could reduce the risk of toxicity and allow for more rapid metabolic clearance. frontiersin.org This property makes it a potentially safer alternative for the treatment of cardiac insufficiency and cardiogenic hypotension. frontiersin.org

| Preclinical Model | Key Findings | Reference |

|---|---|---|

| Anesthetized C57BL/6 Mice | Increased ejection fraction without changing heart rate. | frontiersin.orgnih.gov |

| Isolated Neonatal Rat Ventricular Myocytes (NRVMs) | Transient increase in intracellular Ca2+ concentration. | nih.gov |

| Isoproterenol (B85558) (ISO)-induced Myocardial Fibrosis in Mice | Reversed heart stiffness and reduced extracellular matrix deposition. | nih.gov |

Advancement of this compound as an Anti-neoplastic Agent in Preclinical Settings

This compound has demonstrated significant anti-neoplastic activity across a range of cancer cell lines in preclinical studies. Its cytotoxic effects have been observed in prostate adenocarcinoma (PC3), U937, HCT-8, Bel-7402, BGC823, A549, and A2780 cell lines, with IC50 values in the micromolar range. nih.gov

In colorectal cancer (CRC) cells, this compound inhibits proliferation in a dose-dependent manner, induces apoptosis, and promotes G0/G1 cell cycle arrest. nih.govresearchgate.net The induction of apoptosis is mediated through the upregulation of pro-apoptotic proteins like Bax and cleaved caspases-3 and -9, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net The cell cycle arrest is associated with an increase in p21 expression and a decrease in cyclin D1. nih.gov